molecular formula C23H34O14 B2729228 Siringinoside CAS No. 115124-95-3

Siringinoside

Katalognummer B2729228
CAS-Nummer: 115124-95-3
Molekulargewicht: 534.511
InChI-Schlüssel: ZCKITOSCNKNMMO-YQHZJLNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Siringinoside is a natural compound found in the plant species of Siringa. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. Siringinoside has been studied for its ability to inhibit inflammation, reduce oxidative stress, and improve cognitive function.

Wissenschaftliche Forschungsanwendungen

Small Interfering RNAs (siRNAs) in Gene Function and Therapeutic Application

siRNAs are recognized for their capability to silence target genes efficiently, making them valuable in gene function studies and therapeutic applications. They have swiftly transitioned into clinical trials for various diseases, highlighting their potential in medical science. However, challenges such as specificity and off-target effects need to be addressed for effective application (Jackson & Linsley, 2010).

Role in Functional Genomics and Potential Therapeutics

siRNAs are emerging as robust tools for gene silencing and are being developed into libraries for high-throughput genome-wide screening in mammalian cells. Their application in functional genomics and as potential therapeutics underscores their significance in biological research (Dorsett & Tuschl, 2004).

Engineering RNA for Targeted siRNA Delivery

The engineering of RNA for medical applications, specifically for targeted siRNA delivery, represents a significant advancement in RNA therapeutics. This approach is crucial for the delivery of nucleic acids to specific cells in vivo, addressing major challenges in RNA therapeutics (Guo et al., 2010).

Preclinical and Clinical Development of siRNA-based Therapeutics

The discovery of RNA interference has paved the way for siRNA-based therapeutics, especially in cancer treatment. Despite potential benefits, challenges like degradation, cellular uptake, and off-target effects persist. Advanced design strategies and nanocarriers are being explored to overcome these challenges (Ozcan et al., 2015).

Specificity of siRNA in Gene Expression Profiling

The specificity of siRNA is crucial for targeted gene knockdown, establishing it as a reliable method for large-scale gene function screening and drug target validation. This specificity is vital for accurate interpretation of phenotypic effects in gene-silencing experiments (Semizarov et al., 2003).

Enhancement of Stability and Activity of siRNA

Improving siRNA's resistance to nuclease-mediated degradation and enhancing its RNA interference activity are critical for its effective use. Research in this area focuses on incorporating modifications like serinol nucleic acid (SNA) to enhance these properties (Kamiya et al., 2014).

Genetic Biomarkers and Drug Response

Understanding the genetic factors contributing to variation in drug response is essential for personalized medicine. Studies using siRNA knockdown approaches in cancer cell lines have been instrumental in identifying these genetic biomarkers (Li et al., 2014).

Eigenschaften

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O14/c1-32-11-6-10(4-3-5-24)7-12(33-2)21(11)37-23-20(31)18(29)16(27)14(36-23)9-34-22-19(30)17(28)15(26)13(8-25)35-22/h3-4,6-7,13-20,22-31H,5,8-9H2,1-2H3/b4-3+/t13-,14-,15-,16-,17+,18+,19-,20-,22-,23+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKITOSCNKNMMO-YQHZJLNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC)/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347630
Record name Siringinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siringinoside

CAS RN

115124-95-3
Record name Siringinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.